molecular formula C16H19ClN2S B5673122 1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine

1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine

Cat. No.: B5673122
M. Wt: 306.9 g/mol
InChI Key: LYDIFGBRXTZTCP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a chlorophenyl group and a methylthiophenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chlorophenyl)piperazine with 3-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the chlorophenyl group or the thiophene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Scientific Research Applications

1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2S/c1-13-6-11-20-16(13)12-18-7-9-19(10-8-18)15-5-3-2-4-14(15)17/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDIFGBRXTZTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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